

A Technical Guide to [2,2'-Bipyridine]-5,5'-diamine: Properties and Synthesis

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Compound of Interest

Compound Name: [2,2'-Bipyridine]-5,5'-diamine

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This technical guide provides an in-depth overview of the core physicochemical properties and a summary of a synthetic pathway for **[2,2'-Bipyridine]-5,5'-diamine**, a versatile building block in coordination chemistry and materials science. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Core Properties of [2,2'-Bipyridine]-5,5'-diamine

[2,2'-Bipyridine]-5,5'-diamine, also known as 5,5'-Diamino-2,2'-bipyridine, is a heterocyclic aromatic compound. Its structure, featuring two pyridine rings with amine functionalities, makes it an excellent chelating agent for various metal ions.^[1] The presence of reactive amine groups further enhances its utility in the synthesis of more complex molecules.^[1]

Quantitative Data Summary

The key molecular and physical properties of **[2,2'-Bipyridine]-5,5'-diamine** are summarized in the table below for easy reference.

Property	Value	References
IUPAC Name	[2,2'-Bipyridine]-5,5'-diamine	[2]
Synonym	5,5'-Diamino-2,2'-bipyridine	
CAS Number	52382-48-6	[2][3]
Molecular Formula	C ₁₀ H ₁₀ N ₄	[2][3][4][5]
Molecular Weight	186.21 g/mol , 186.218 g/mol , 186.22 g/mol	[2][3][4][5]
Appearance	White to Light yellow powder to crystal	
Melting Point	204.0 to 208.0 °C	
Purity	>98.0%(GC)	

Experimental Protocols: Synthesis of [2,2'-Bipyridine]-5,5'-diamine

A documented multi-step synthesis for **[2,2'-Bipyridine]-5,5'-diamine** involves the following key stages.[6] It is important to note that this represents a general outline, and specific laboratory conditions may require optimization.

Step 1: Protection and Coupling The synthesis can be initiated from a protected aminopyridine precursor.[7] A common approach involves the coupling of 2-chloro-5-aminopyridine in the presence of a nickel catalyst.

Step 2: Key Reaction Steps A multi-step reaction sequence has been described with the following general conditions:[6]

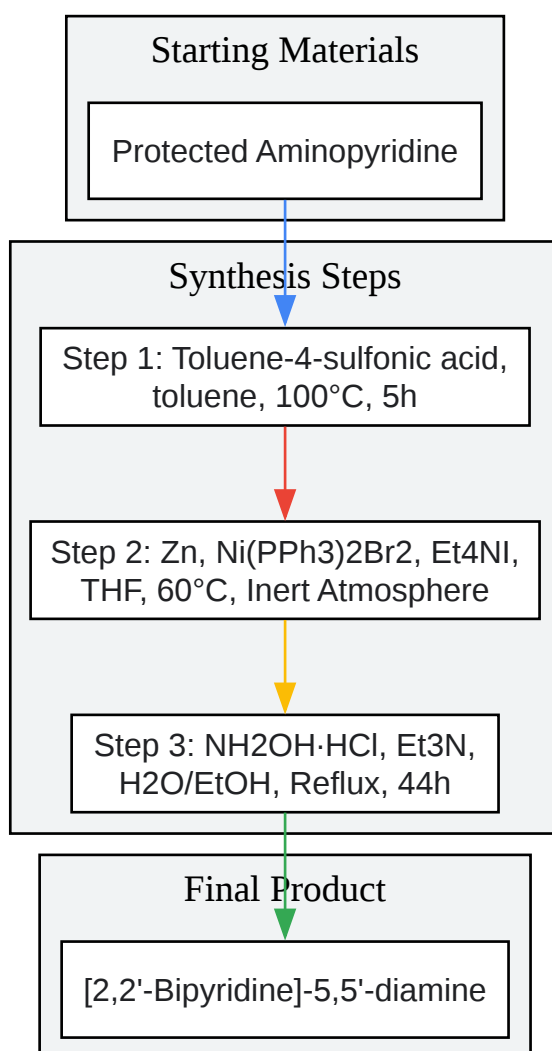
- Reaction with toluene-4-sulfonic acid in toluene at 100 °C for 5 hours using a Dean-Stark apparatus.[6]
- A coupling reaction using zinc, dibromobis(triphenylphosphine)nickel(II), and tetraethylammonium iodide in tetrahydrofuran at 60 °C under an inert atmosphere.[6]

- A final step involving hydroxylamine hydrochloride and triethylamine in a water/ethanol mixture, refluxed for 44 hours.[6]

Step 3: Purification The crude product is typically purified through standard laboratory techniques such as recrystallization or column chromatography to yield the final, high-purity **[2,2'-Bipyridine]-5,5'-diamine**.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process for **[2,2'-Bipyridine]-5,5'-diamine** as described in the experimental protocol section.



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Caption: Synthetic workflow for **[2,2'-Bipyridine]-5,5'-diamine**.

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